molecular formula C16H19BrFNO2 B6338759 (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide CAS No. 1609404-39-8

(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide

Cat. No.: B6338759
CAS No.: 1609404-39-8
M. Wt: 356.23 g/mol
InChI Key: XSTLQYZRDPEZPC-UHFFFAOYSA-N
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Description

(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H18FNO2.BrH. It is known for its applications in various fields of scientific research, including medicinal chemistry, drug development, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide typically involves the reaction of 2,3-dimethoxybenzylamine with 4-fluorobenzyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Medicinal Chemistry: Used in the development of new pharmaceutical compounds.

    Drug Development: Acts as an intermediate in the synthesis of potential drug candidates.

    Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.

    Biological Studies: Used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is unique due to the presence of both methoxy and fluorobenzyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTLQYZRDPEZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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